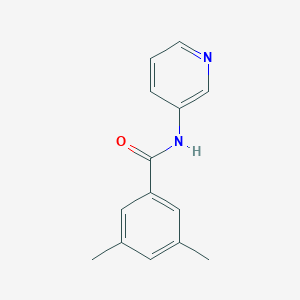![molecular formula C14H17N5O B269869 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B269869.png)
1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine, also known as TAP, is a compound that has been widely studied for its potential therapeutic applications. TAP belongs to the class of tetrazole-containing compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In We will also discuss future directions for research on TAP.
Mechanism of Action
The exact mechanism of action of 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine is not fully understood. However, studies have suggested that this compound may act by inhibiting the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines. This compound may also act by modulating the activity of ion channels, such as the voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and pain. This compound has also been shown to modulate the activity of enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of pro-inflammatory mediators.
Advantages and Limitations for Lab Experiments
One advantage of 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine is that it is a relatively simple compound to synthesize. This compound is also stable and has a long shelf-life, which makes it suitable for use in lab experiments. However, one limitation of this compound is that it has low solubility in water, which can make it difficult to administer in vivo. This compound also has a relatively low potency, which may limit its therapeutic potential.
Future Directions
There are several future directions for research on 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine. One area of research could focus on optimizing the synthesis method of this compound to increase its potency and solubility. Another area of research could focus on investigating the potential therapeutic applications of this compound in other disease models, such as cancer and neurodegenerative diseases. Additionally, future studies could investigate the potential side effects of this compound and its interactions with other drugs.
Synthesis Methods
The synthesis of 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine involves the reaction of piperidine with 5-phenyltetrazole-1-acetic acid, which is a tetrazole-containing compound. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure this compound.
Scientific Research Applications
1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine has been extensively studied for its potential therapeutic applications. One area of research has focused on the anti-inflammatory properties of this compound. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been shown to reduce inflammation in animal models of arthritis and colitis.
Another area of research has focused on the analgesic properties of this compound. Studies have shown that this compound can reduce pain in animal models of neuropathic pain and inflammatory pain. This compound has also been shown to enhance the analgesic effects of opioids, such as morphine, in animal models.
properties
Molecular Formula |
C14H17N5O |
|---|---|
Molecular Weight |
271.32 g/mol |
IUPAC Name |
2-(5-phenyltetrazol-1-yl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C14H17N5O/c20-13(18-9-5-2-6-10-18)11-19-14(15-16-17-19)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI Key |
PYYZCIXHTWURHW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CN2C(=NN=N2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C(=NN=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269789.png)

![1-(5-chlorothiophen-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B269791.png)
![ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B269811.png)
![ethyl 4-methyl-2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B269812.png)
![1-(5-chloro-2-thienyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone](/img/structure/B269837.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B269839.png)
![3-(3-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269859.png)
![3-(2-bromophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269860.png)

![3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B269867.png)

![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269873.png)
![N-(5-chloro-2-pyridinyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269877.png)